Chitosan

Descripción general

Descripción

El quitosano es un biopolímero natural derivado de la quitina, que es el segundo polisacárido más abundante en la naturaleza después de la celulosa. La quitina se encuentra principalmente en los exoesqueletos de crustáceos como el camarón, el cangrejo y la langosta, así como en las paredes celulares de los hongos. El quitosano se produce mediante la desacetilación de la quitina, que implica la eliminación de grupos acetilo. Este proceso transforma la quitina en una forma más soluble y reactiva, lo que convierte al quitosano en un material versátil con numerosas aplicaciones. El quitosano es conocido por su biodegradabilidad, biocompatibilidad, no toxicidad y alta capacidad de adsorción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El quitosano se obtiene típicamente de la quitina mediante un proceso de desacetilación. Este proceso implica tratar la quitina con una sustancia alcalina, como el hidróxido de sodio, a temperaturas elevadas. El grado de desacetilación, que se refiere al porcentaje de grupos acetilo eliminados, puede variar y afecta las propiedades del quitosano resultante. Las condiciones de reacción, como la temperatura, la concentración de la solución alcalina y el tiempo de reacción, son factores críticos que influyen en el grado de desacetilación y el peso molecular del quitosano .

Métodos de producción industrial: La producción industrial de quitosano implica varios pasos:

Extracción de quitina: La quitina se extrae de las conchas de crustáceos a través de una serie de procesos, incluyendo la desmineralización (eliminación del carbonato de calcio utilizando ácido clorhídrico) y la desproteinización (eliminación de proteínas utilizando hidróxido de sodio).

Desacetilación: La quitina extraída se somete entonces a desacetilación utilizando hidróxido de sodio concentrado a altas temperaturas para producir quitosano.

Purificación: El quitosano resultante se purifica lavando con agua y neutralizando con ácido diluido para eliminar cualquier álcali residual.

Secado y molienda: El quitosano purificado se seca y se muele hasta obtener un polvo fino para diversas aplicaciones.

Análisis De Reacciones Químicas

Modification of Chitosan

This compound's chemical modification can occur at the C2-NH2, C6-OH, and C3-OH active sites . The general order of reactivity is C2-NH2 > C6-OH > C3-OH . Chemical reactions at these sites lead to N-, O-, or N,O-modified this compound derivatives .

Alkylation: Alkylation involves introducing an alkyl group onto this compound .

Acylation: Acylation involves introducing an acyl group onto this compound. N-acylation and Schiff reactions are the most important reactions for this compound .

Quaternization: Quaternization is a modification used to improve water solubility of this compound .

Esterification

Esterification is a reaction that can improve this compound's properties .

Carbon-Nitrogen Coupling Reactions

This compound can be modified to act as a catalyst in carbon-nitrogen coupling reactions .

Oxidation Reactions

This compound-based catalysts can be used in oxidation reactions. Studies have applied immobilized Fe3+ and Cu2+ complexes in alkaline solutions for the oxidation of catecholamines via intramolecular electron transfer .

Hydrogenation Reactions

This compound can be used as a support for catalysts in hydrogenation reactions. For example, a catalyst was created by mixing RuCl3(H2O)3 with this compound and reducing it with NaBH4 under supercritical CO2 conditions .

Hydrolysis

Both main chains (D-glycopyronsidic linkages) and side chains (N-acetyl) in chitin/chitosan are susceptible to acid hydrolysis . Acid hydrolysis of chitin/chitosan includes the hydrolysis of the glycosidic linkages (main chain scission) and hydrolysis of N-acetyl linkages (side chain scission) .

Valorization into Valuable Products

This compound can be catalytically transformed into valuable products like 5-hydroxymethylfurfural (HMF) using acid catalysts or ionic liquids . For example, N-methylimidazolium hydrogen sulfate ([Mim]HSO4) as catalyst .

Factors Influencing Chemical Reactions

Several factors influence the chemical reactions of this compound:

-

Degree of Deacetylation (DD): A higher DD reflects a higher concentration of free -NH2 groups, enhancing biological activities and water solubility .

-

Molecular Weight (Mw): The rate of fragmentation during acid hydrolysis depends on the molecular weight of the original this compound .

-

Reaction Conditions: Varying reaction conditions, such as the coupling system employed, can affect the intensity of characteristic bands in FTIR analysis of acylated derivatives .

Aplicaciones Científicas De Investigación

Biomedical Applications

Chitosan's biocompatibility and bioactivity make it an ideal candidate for numerous biomedical applications.

Drug Delivery Systems

This compound serves as an effective drug delivery carrier in various forms such as hydrogels, nanoparticles, and films. Its ability to encapsulate drugs enhances bioavailability and stability while allowing controlled release. Notable findings include:

- Nanoparticles : this compound nanoparticles have shown promise in targeted cancer therapy, enabling selective delivery of anticancer drugs to tumor sites. Studies indicate that these nanoparticles can prolong drug action duration while minimizing systemic toxicity .

- Microneedles : Utilizing biodegradable this compound microneedles for ocular drug delivery has revolutionized treatment for conditions like glaucoma and age-related macular degeneration, offering precise control over drug administration .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Mechanisms of action involve:

- Cell Membrane Interaction : The cationic nature of this compound allows it to bind to negatively charged bacterial membranes, disrupting cell integrity and inhibiting growth .

- Low Molecular Weight Efficacy : Low-molecular-weight this compound demonstrates enhanced antibacterial effects, particularly against antibiotic-resistant strains .

Agricultural Applications

This compound is utilized in agriculture for its biopesticide properties and as a soil conditioner.

Biopesticides

Research indicates that this compound can enhance plant defense mechanisms against fungal infections and pests. It activates plant immune responses, leading to increased resistance .

Soil Conditioning

This compound improves soil quality by enhancing nutrient retention and promoting microbial activity, which is crucial for sustainable agricultural practices .

Environmental Applications

This compound's ability to adsorb pollutants makes it valuable in environmental remediation.

Heavy Metal Removal

This compound-based materials have been developed for the removal of heavy metals from wastewater. They demonstrate high efficacy due to their large surface area and functional groups that bind contaminants .

Biodegradable Packaging

This compound is increasingly used in biodegradable packaging materials, contributing to waste reduction and sustainability efforts in the food industry .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Drug Delivery | Maleki Dana et al., 2021 | This compound nanoparticles effectively target soft tissue tumors with minimal toxicity. |

| Antimicrobial | Younes et al., 2015 | This compound shows strong antibacterial activity against Gram-negative bacteria at low pH levels. |

| Agricultural | Riyan Al Islam Reshad, 2023 | This compound enhances plant resistance against pathogens, leading to improved crop yields. |

| Environmental | Lutz et al., 2022 | This compound composites effectively remove heavy metals from contaminated water sources. |

Mecanismo De Acción

El quitosano ejerce sus efectos a través de varios mecanismos:

Actividad antimicrobiana: La naturaleza policatiónica del quitosano le permite interactuar con las membranas celulares microbianas cargadas negativamente, lo que lleva a la disrupción y muerte celular.

Administración de fármacos: El quitosano puede formar complejos con los fármacos, mejorando su estabilidad y liberación controlada. También puede abrir uniones estrechas en las células epiteliales, facilitando la absorción de los fármacos.

Cicatrización de heridas: El quitosano promueve la cicatrización de heridas estimulando la migración y proliferación de fibroblastos y queratinocitos.

Comparación Con Compuestos Similares

El quitosano se compara a menudo con otros biopolímeros como:

Quitina: El precursor del quitosano, la quitina es menos soluble y menos reactiva debido a su mayor grado de acetilación.

Celulosa: Otro polisacárido abundante, la celulosa carece de los grupos amino presentes en el quitosano, lo que da lugar a diferentes propiedades y aplicaciones.

Alginato: Un polisacárido derivado de las algas pardas, el alginato forma geles en presencia de cationes divalentes, mientras que el quitosano forma geles en condiciones ácidas .

Las propiedades únicas del quitosano, como su solubilidad en soluciones ácidas, su naturaleza policatiónica y su capacidad para formar diversos derivados, lo convierten en un compuesto versátil y valioso en numerosas aplicaciones.

Actividad Biológica

Chitosan, a biopolymer derived from chitin, has garnered significant attention due to its diverse biological activities, particularly its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is a cationic polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. Its biological activity is influenced by its degree of deacetylation (DD), molecular weight (MW), and the presence of amino groups (NH₂). The protonation of these amino groups at lower pH levels enhances this compound's solubility and biological interactions .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of microorganisms, including bacteria, fungi, and yeasts. The mechanisms of action include:

- Electrostatic Interactions : The positively charged amino groups interact with negatively charged microbial membranes, leading to cell lysis .

- Inhibition of Enzymatic Activity : this compound can bind to microbial enzymes and nucleotides, disrupting essential cellular processes .

- Metal Ion Chelation : By sequestering metal ions essential for microbial growth, this compound compromises membrane integrity .

Case Studies on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derived from Hermetia illucens across different developmental stages. It demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.15 mg/ml .

Another research highlighted that this compound's antimicrobial efficacy increased with higher molecular weights. Specifically, this compound preparations with molecular weights between 300,000 and 400,000 showed superior activity against lactic acid bacteria compared to lower molecular weight variants .

3. Antioxidant Activity

This compound also demonstrates antioxidant properties that contribute to its biological activity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological systems .

4. Anticancer Properties

Recent research indicates that this compound and its derivatives possess anticancer activities through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways .

- Drug Delivery Systems : this compound nanoparticles are being explored for targeted drug delivery in cancer therapy due to their biocompatibility and ability to enhance the bioavailability of anticancer drugs .

5. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammation-related diseases .

6. Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- A systematic review highlighted the competitive biological activities of this compound derivatives, emphasizing their potential in various biomedical applications .

- Another study explored the synthesis and antimicrobial properties of this compound from crab shells, confirming its efficacy against common pathogens such as Staphylococcus aureus and Bacillus subtilis .

Propiedades

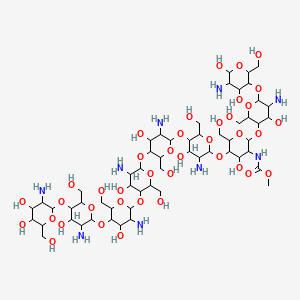

IUPAC Name |

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASNYPZGWUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N9O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Chitosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-76-4 | |

| Record name | Chitosan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chitosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.